molecular formula C8H10BClO2S B6304208 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid CAS No. 2121513-73-1

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid

Cat. No. B6304208
CAS RN: 2121513-73-1
M. Wt: 216.50 g/mol
InChI Key: CDAQIJCJAQXBKW-UHFFFAOYSA-N
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Description

“3-Chloro-4-methyl-2-(methylthio)phenylboronic acid” is a chemical compound. It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . The specific compound you’re asking about has additional chloro, methyl, and methylthio groups attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20BClO2S/c1-9-7-8-10 (12 (19-6)11 (9)16)15-17-13 (2,3)14 (4,5)18-15/h7-8H,1-6H3 . This indicates the presence of carbon ©, hydrogen (H), boron (B), chlorine (Cl), oxygen (O), and sulfur (S) atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .

Scientific Research Applications

Thietanium Ion Formation and Mutagenicity

A study investigated the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid, a compound structurally related to 3-chloro-4-methyl-2-(methylthio)phenylboronic acid, due to its potential mutagenicity. The research highlighted the formation of 1-methyl-2-thietaniumcarboxylic acid as a reactive intermediate, which might be associated with observed mutagenicity (L. Jolivette, A. Kende, M. W. Anders, 1998).

Lubricant Additives

Phenylboronic acid derivatives, including those similar to this compound, have been synthesized and evaluated for their tribological behaviors as lubricant additives. These derivatives showed significant improvements in anti-friction and anti-wear properties, with potential applications in industrial lubrication (Lixia Wang, Weifang Han, C. Ge, Rui Zhang, Yufeng Bai, Xiangdong Zhang, 2020).

Boronic Esters and Crystal Structures

Research into the synthesis and crystal structures of boronic acid analogs, including bisbenzoxaboroles and their phenylboronic acids analogs, reveals unique molecular architectures. These compounds, related to this compound, have high biological activity and potential applications in various scientific fields (Agnieszka Adamczyk-Woźniak, Krzysztof M Borys, Izabela D. Madura, S. Michałek, Alicja Pawełko, 2013).

Suzuki Coupling Reactions

The compound has relevance in Suzuki coupling reactions, where it can act as a reactant. For instance, 3,5-dichloroisothiazole-4-carbonitrile reacted with aryl- and methylboronic acids, including those structurally related to this compound, to yield regiospecifically substituted isothiazole-4-carbonitriles, demonstrating the compound's utility in organic synthesis (Irene C. Christoforou, P. Koutentis, C. Rees, 2003).

Mechanism of Action

The mechanism of action of “3-Chloro-4-methyl-2-(methylthio)phenylboronic acid” is not specified in the available sources .

Safety and Hazards

The safety information for “3-Chloro-4-methyl-2-(methylthio)phenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future directions for the use of “3-Chloro-4-methyl-2-(methylthio)phenylboronic acid” are not specified in the available sources .

properties

IUPAC Name

(3-chloro-4-methyl-2-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQIJCJAQXBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196868
Record name Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-73-1
Record name Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-methyl-2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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